molecular formula C20H21F3N4O2 B2635460 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396712-75-6

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2635460
CAS RN: 1396712-75-6
M. Wt: 406.409
InChI Key: SWUYMKGSPFHSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and X-ray crystallographic structure of derivatives of similar urea compounds, highlighting methods to obtain specific isomers and their structural stability (S. Jung et al., 2008).

Pharmacological Applications

  • Compounds within this class, such as 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, have been explored for their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH), indicating potential for the treatment of inflammation and pain (T. Rose et al., 2010).

Metabolic Studies

  • Investigations into the metabolism of potent sEH inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), provide insights into their pharmacokinetic properties and safety profile, crucial for clinical development (De-bin Wan et al., 2019).

Anticancer Research

  • Diaryl urea derivatives have been designed and evaluated for their antiproliferative activity against various cancer cell lines, suggesting the role of these compounds in developing new anticancer agents (Jian Feng et al., 2020).

Molecular Interactions and Gelation Properties

  • Studies on the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and complexation with biological targets like cytosine have been reported, indicating the importance of molecular design in enhancing biological interactions (Chia-Hui Chien et al., 2004).

Synthesis and Biological Evaluation

  • The synthesis and biological evaluation of novel derivatives of urea compounds for their antiproliferative properties against cancer cell lines showcase the ongoing efforts to discover effective anticancer therapies (Chuanming Zhang et al., 2019).

properties

IUPAC Name

1-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)16-2-1-3-17(12-16)26-19(29)25-13-14-6-10-27(11-7-14)18(28)15-4-8-24-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYMKGSPFHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

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